Cobalt nitrate

Description

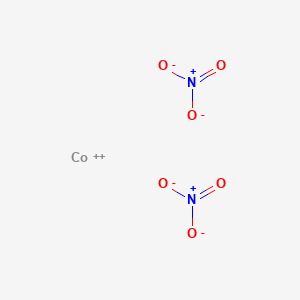

Structure

2D Structure

Properties

IUPAC Name |

cobalt(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMZWBIQTDUYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Co(NO3)2, CoN2O6 | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cobalt(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10026-22-9 (hexahydrate), 10553-73-8 (dodecahydrate), 14690-59-6 (dihydrate), 24606-35-7 (tetrahydrate), 54264-08-3 (nonahydrate), 56767-13-6 (trihydrate), 22541-53-3 (Parent) | |

| Record name | Cobaltous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9064970 | |

| Record name | Cobalt(II) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt nitrate is an odorless red solid. Sinks and mixes with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Pale red solid; [Merck Index] Red crystals, soluble in water; [MSDSonline], PALE RED POWDER. | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility: 97.929 lb/100 lb water at 70 °F /Cobaltous nitrate hexahydrate/, Water solubility: >669.6 g/L at 20 °C /Cobaltous nitrate hexahydrate/, Soluble in water, Solubility in water: soluble | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.49 g/cu cm, 2.49 g/cm³ | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale red powder, Red crystals | |

CAS No. |

10141-05-6, 14216-74-1 | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010141056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W79BFD5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT(II) NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1397 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °F (USCG, 1999), Decomposes at 100-105 °C, MP: 55-56 °C (loses three H2O at 55 °C); liquid becomes green and decomposes to the oxide above 74 °C; soluble in water 1338 g/L at 0 °C, 2170 g/L at 80 °C); soluble in acetone and most organic solvents; slightly soluble in ammonium hydroxide /Cobaltous nitrate hexahydrate/ | |

| Record name | COBALT NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies Utilizing Cobalt Nitrate

Cobalt Nitrate (B79036) as a Primary Precursor in Material Synthesis

Cobalt nitrate is a fundamental starting material in the synthesis of a wide array of cobalt-containing materials. Its utility as a precursor is primarily due to its high solubility in water and other polar solvents, which allows for homogeneous mixing at the molecular level with other reactants. sigmaaldrich.comontosight.ai This property is critical in processes like impregnation and co-precipitation, where uniform distribution of cobalt ions is essential for the quality of the final product. taylorandfrancis.com

The compound is instrumental in the fabrication of cobalt-based catalysts, pigments, and magnetic materials. ontosight.ai For instance, it is a common precursor for preparing catalysts used in Fischer-Tropsch synthesis and for the selective reduction of nitrogen oxides. ntnu.no In the realm of materials science, this compound is used to create cobalt-containing ceramic materials, such as cobalt ferrites and cobalt-doped titanium dioxide, which exhibit interesting magnetic, electrical, and photocatalytic properties. sigmaaldrich.com

Furthermore, this compound is a key component in the synthesis of advanced energy storage materials. It is employed in the preparation of cathodes for lithium-ion batteries and as a component in fuel cell catalysts, leveraging the redox activity of the cobalt ion. sigmaaldrich.com The synthesis of nickel-rich cathode materials like NMC (Nickel Manganese Cobalt) and NCA (Nickel Cobalt Aluminum) for lithium-ion batteries often utilizes a co-precipitation process where this compound is a vital precursor due to its ability to produce a homogeneous structure. sigmaaldrich.comsigmaaldrich.com

The versatility of this compound extends to its role in creating ordered mesoporous carbons with well-dispersed cobalt nanoparticles. In these syntheses, this compound hexahydrate is used as the metal precursor, and by carefully controlling impregnation conditions, the size and dispersion of the metal particles can be finely tuned. rsc.org

Focus on Cobalt(II) Nitrate Hexahydrate in Synthetic Pathways

Cobalt(II) nitrate hexahydrate, with the chemical formula Co(NO₃)₂·6H₂O, is the most common form of this compound used in synthesis due to its stability and high solubility. ontosight.ai This hydrated salt is a pink or red crystalline solid that readily dissolves in water, making it an ideal precursor for a variety of synthetic routes. ontosight.ai

Its applications are extensive and include:

Catalyst Synthesis: It serves as a precursor for developing cobalt-based catalysts for specific organic reactions, such as the synthesis of 5-carboxanilide-dihydropyrimidinone derivatives. sigmaaldrich.com

Nanomaterial Preparation: Cobalt(II) nitrate hexahydrate is a starting material for the preparation of various cobalt-based nanomaterials, including nano-Co₃O₄, through methods like direct thermal decomposition and sol-gel synthesis. sigmaaldrich.comsigmaaldrich.com These nanomaterials find use in electrochemical water splitting and sensors. sigmaaldrich.com

Doping Agent: It is used as a dopant to prepare materials like LaCr₁₋ₓCoₓO₃ solid-solution ceramics, which are designed for high-temperature applications. sigmaaldrich.com

Pigment Production: The compound is a source of cobalt ions for creating blue and pink pigments used in glass and ceramics. ontosight.ai

Electroplating: It is utilized in electroplating to deposit cobalt onto metal surfaces, which enhances their corrosion resistance and magnetic properties. ontosight.ai

The hexahydrate form is particularly important because the six water molecules associated with each this compound molecule contribute to its stability and solubility characteristics. ontosight.ai

Synthesis of Cobalt-Based Nanomaterials from this compound

This compound is a widely employed precursor for the synthesis of various cobalt-based nanomaterials, including cobalt nanoparticles (CoNPs), cobalt oxide nanoparticles (e.g., CoO and Co₃O₄), and more complex structures like cobalt-terephthalic acid metal-organic frameworks (MOFs). nih.govaip.orgrsc.org The choice of synthetic method plays a crucial role in determining the size, shape, crystallinity, and ultimately, the properties of the resulting nanomaterials. nih.gov

Numerous techniques have been developed to produce these nanomaterials, often leveraging the reactivity of this compound in solution. These methods range from green synthesis approaches using plant extracts to more controlled chemical and physical techniques. nih.govejmse.ro The versatility of this compound allows for its use in a variety of reaction environments, leading to a diverse array of nanostructures with potential applications in catalysis, energy storage, and biomedicine. ejmse.roresearchgate.net

Solution-Based Approaches

Solution-based methods are among the most common and versatile for synthesizing cobalt-based nanomaterials from this compound. These techniques offer excellent control over reaction parameters, enabling the tuning of nanoparticle properties.

Microemulsion techniques provide a confined reaction environment for the synthesis of nanoparticles with controlled size and morphology. mdpi.com In a typical water-in-oil microemulsion, nanosized water droplets are dispersed in an oil phase, stabilized by a surfactant. mdpi.com this compound, being water-soluble, is dissolved in these aqueous nanoreactors. The addition of a precipitating or reducing agent, also in a microemulsion, leads to the formation of nanoparticles within the confined space of the micelles. mdpi.commdpi.com

For example, CoF₂ nanoparticles have been synthesized by mixing two microemulsions, one containing this compound hexahydrate and the other ammonium (B1175870) fluoride. mdpi.com Similarly, cobalt nanoparticles (CoNPs) and cobalt-metal alloys can be produced by mixing a microemulsion containing this compound with another containing a reducing agent. mdpi.com The size and shape of the resulting nanoparticles can be influenced by factors such as the water-to-surfactant ratio and the type of surfactant used. mdpi.com

| Nanomaterial | Precursors | Surfactant/System | Key Findings | Reference |

|---|---|---|---|---|

| CoF₂ Nanoparticles | This compound hexahydrate, Ammonium fluoride | CTAB/2-octanol/H₂O (Water-in-oil microemulsion) | Formation of light pink precipitates of CoF₂ nanoparticles. | mdpi.com |

| Cobalt Nanoparticles (CoNPs) | This compound | CTAB/hydrocarbon/aqueous phase with reducing agent | General scheme for producing CoNPs and cobalt-metal alloys. | mdpi.com |

| Cobalt Nanostructures (spheres, rods) | This compound | Synperonic® 10/6, Pluronic® P123, SPAN 20–TWEEN 80 (O/W and W/O microemulsions) | Shape and size can be modified by changing the reaction media and precipitating agent. | mdpi.com |

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This compound is frequently used as the cobalt precursor in these syntheses. ntnu.noaip.org

In a typical sol-gel synthesis of cobalt oxide nanoparticles, cobalt(II) nitrate hexahydrate is dissolved in a solvent like ethylene (B1197577) glycol. aip.org The solution is then heated and stirred, leading to the formation of a gel. Subsequent drying and calcination of the gel at elevated temperatures result in the formation of cobalt oxide nanoparticles, such as Co₃O₄. aip.org The properties of the final material, including crystallite size, can be controlled by parameters like the sintering time and temperature. aip.org This method is valued for being a relatively low-cost and straightforward process for generating nanoparticles. aip.org

| Target Material | Precursors | Solvent/Reagents | Key Process Steps | Resulting Material | Reference |

|---|---|---|---|---|---|

| Cobalt Oxide (Co₃O₄) Nanoparticles | Cobalt(II) nitrate hexahydrate | Ethylene glycol | Stirring, heating to form a gel, drying, pulverization, sintering at 700 °C. | Single-phase Co₃O₄ nanoparticles. | aip.org |

| Cobalt-doped Silica (B1680970) Xerogels | This compound hexahydrate, Tetraethoxysilane (TEOS) | Nitric acid, Water | Hydrolysis of TEOS, addition of this compound, gelation, drying, heat treatment. | Amorphous or crystalline Co₃O₄ dispersed in a silica matrix. | ntnu.no |

| Cobalt Blue Pigment (CoAl₂O₄) | This compound, Aluminum nitrate | Citric acid, Ethylene glycol/Glycerol, Ammonia (B1221849) | Formation of a precursor solution, gelation, drying, calcination at 1250 °C. | Spinel structure cobalt aluminate with a strong blue color. | scielo.br |

Chemical precipitation is a widely used method for synthesizing cobalt-based nanoparticles due to its simplicity and scalability. sigmaaldrich.comnanoscalereports.com This technique involves dissolving a cobalt salt, typically this compound, in a solvent and then adding a precipitating agent to induce the formation of an insoluble cobalt compound. nanoscalereports.comiajps.com Subsequent heat treatment of the precipitate often yields the desired cobalt oxide nanoparticles. nanoscalereports.com

In a typical synthesis of cobalt oxide (Co₃O₄) nanoparticles, an aqueous solution of this compound is reacted with a base like sodium hydroxide (B78521) or ammonium hydroxide, leading to the precipitation of cobalt hydroxide. iajps.comholycrossngl.edu.in This precursor is then separated, washed, and calcined to form Co₃O₄ nanoparticles. nanoscalereports.comiajps.com Co-precipitation is a variation of this method where salts of multiple metals are precipitated simultaneously to create mixed-metal oxides, such as cobalt ferrite (B1171679) (CoFe₂O₄), by reacting solutions of this compound and iron nitrate with a base. rsc.org

| Nanomaterial | Cobalt Precursor | Other Precursors/Reagents | Key Process Steps | Resulting Material | Reference |

|---|---|---|---|---|---|

| Cobalt Oxide (Co₃O₄) Nanoparticles | This compound hexahydrate | Sodium hydroxide | Precipitation, centrifugation, grinding. | Aggregated Co₃O₄ nanoparticles with a size of ~50 nm. | iajps.com |

| Cobalt Oxide (Co₃O₄) Nanoparticles | This compound | Ammonium oxalate | Precipitation, washing, drying, calcination at 400°C. | Polycrystalline Co₃O₄ nanoparticles with an average size of 8.06 nm. | nanoscalereports.com |

| Cobalt Oxide (Co₃O₄) Nanoparticles | This compound | Ammonium hydroxide | Precipitation, aging, drying, calcination at 500°C. | Agglomerated spherical Co₃O₄ nanoparticles. | holycrossngl.edu.in |

| Cobalt Ferrite (CoFe₂O₄) | This compound | Iron nitrate, Sodium hydroxide | Controlled co-precipitation at constant pH. | Crystalline and nanocrystalline cobalt ferrite. | rsc.org |

Polyol Reduction Methods

The polyol process is a versatile and widely employed wet-chemical method for the synthesis of metallic nanoparticles. In this approach, a polyol, such as ethylene glycol or a hyperbranched polyester (B1180765) polyol, serves as both the solvent and the reducing agent. aidic.itnih.gov this compound is a frequently used precursor in this method due to its favorable reduction potential compared to other cobalt salts, which can allow for milder reaction conditions. aidic.it

The reduction of cobalt(II) ions from this compound by the polyol is typically induced by heating the reaction mixture. For instance, in a synthesis using a hyperbranched polyester polyol, the reaction mixture of cobalt chloride (as a point of comparison to this compound's reactivity) and the polyol was heated, leading to a series of color changes indicating the formation of cobalt nanoparticles. nih.gov The temperature and reaction time are critical parameters that influence the size, shape, and properties of the resulting nanoparticles.

One of the key advantages of the polyol method is the dual role of the polyol, which can also act as a stabilizing agent, preventing the agglomeration of the newly formed nanoparticles. aidic.it The use of environmentally benign solvents and reducing agents, like polyols, makes this method a more sustainable approach for nanoparticle synthesis. semanticscholar.org

Thermal and Hydrothermal Synthesis Pathways

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are effective methods for producing a variety of cobalt-based nanomaterials with controlled morphologies and properties. nih.govresearchgate.netiwaponline.com These methods involve heating a precursor solution, typically containing this compound, in a sealed vessel (autoclave) above the boiling point of the solvent. doi.org When water is the solvent, the process is termed hydrothermal, and when an organic solvent is used, it is called solvothermal. aidic.it

This compound is a common precursor in these methods for the synthesis of materials like cobalt ferrite (CoFe₂O₄) nanoparticles and cobalt oxide (Co₃O₄). nih.govresearchgate.netiwaponline.com For example, CoFe₂O₄ nanoparticles have been synthesized by heating a solution of this compound and iron nitrate in the presence of a base and a surfactant. nih.goviwaponline.com The reaction temperature, time, and the concentration of reagents are crucial parameters that can be adjusted to control the size and morphology of the resulting nanoparticles. nih.govnih.gov In one study, nearly spherical, monodispersed CoFe₂O₄ nanoparticles were formed by carefully controlling the reaction time and temperature. nih.gov

The choice of cobalt precursor can significantly impact the properties of the final product. A study comparing different cobalt precursors (this compound, cobalt acetylacetonate, cobalt acetate (B1210297), and cobalt chloride) in the solvothermal synthesis of cobalt on cobalt-aluminate catalysts found that the catalyst derived from this compound exhibited the highest activity. engj.orgengj.org This was attributed to its high reducibility and the formation of larger crystallite sizes with fewer interactions. engj.orgengj.org

The table below summarizes the effect of different cobalt precursors on the properties of Co/CoAl₂O₄ catalysts synthesized by the solvothermal method. engj.orgengj.org

| Cobalt Precursor | Crystallite Size of Cobalt Oxide (nm) | CO Conversion (%) | Methane (B114726) Selectivity (%) |

| This compound (CoN) | 15.2 | 85 | 90 |

| Cobalt Acetate (CoAC) | 12.5 | 78 | 88 |

| Cobalt Acetylacetonate (CoAA) | 10.8 | 75 | 85 |

| Cobalt Chloride (CoCL) | 8.5 | 60 | 75 |

This table is based on data presented in the study by Rojanapipatkul et al. (2012). engj.orgengj.org

Direct Thermal Decomposition Strategies

Direct thermal decomposition, or thermolysis, is a straightforward and common method for preparing cobalt oxides from this compound. akjournals.comresearchgate.neteurekaselect.com This process involves heating this compound hexahydrate (Co(NO₃)₂·6H₂O) at a specific temperature in a controlled atmosphere. sci-hub.stresearchgate.net The heat provides the energy needed to break down the nitrate salt into its constituent oxides.

The decomposition of this compound hexahydrate is a stepwise process. sci-hub.stresearchgate.net As the temperature increases, the water of hydration is lost, followed by the decomposition of the anhydrous this compound into various cobalt oxides, such as CoO, Co₂O₃, and Co₃O₄. sci-hub.stresearchgate.net The final oxide phase obtained depends on the decomposition temperature and the surrounding atmosphere. akjournals.comresearchgate.net For instance, the thermal decomposition of a complex formed between this compound and ethylene glycol can yield CoO as the unique phase through an autocombustion process. akjournals.comresearchgate.net Annealing this product at 400°C can lead to the formation of Co₃O₄. akjournals.comresearchgate.net

This method has been successfully used to synthesize nano-Co₃O₄ in the form of short nanorods by decomposing Co(NO₃)₂·6H₂O at 520°C. eurekaselect.com The resulting nanoparticles have shown good electrocatalytic properties for water oxidation. eurekaselect.com

The thermal decomposition process can be influenced by the heating rate. Rapid heating of this compound hexahydrate can cause it to melt, leading to side reactions. sci-hub.stresearchgate.net A slow, controlled heating rate (quasi-isothermal) allows for a more defined, stepwise decomposition. sci-hub.stresearchgate.net

Advanced Processing Techniques

Spray Pyrolysis

Spray pyrolysis is a versatile and cost-effective technique for producing thin films and powders of various materials, including cobalt-containing compounds. acs.orgaaru.edu.jo The process involves atomizing a precursor solution, which often contains this compound, into fine droplets. researchgate.net These droplets are then passed through a heated reactor where the solvent evaporates, and the precursor undergoes thermal decomposition to form the desired product. scribd.com

This method has been used to prepare thin films of materials like LaFexCo(1–x)O₃ and Ni₀.₉₂Co₀.₀₈O. acs.orgaaru.edu.jo In the synthesis of LaFexCo(1–x)O₃ thin films, a solution of lanthanum nitrate, iron nitrate, and this compound was sprayed onto a heated substrate. acs.org Similarly, Ni₀.₉₂Co₀.₀₈O thin films were deposited using a solution of nickel nitrate and this compound. aaru.edu.jo The properties of the resulting films, such as their structure and optical characteristics, can be controlled by adjusting process parameters like the molarity of the precursor solution and the substrate temperature. aaru.edu.jo

Spray pyrolysis offers several advantages, including the ability to produce films on large and non-planar surfaces and the potential for mass production. acs.orgscribd.com It is also a valuable technique for screening and comparing potential catalyst materials. acs.org

Aqueous Gel-Casting Synthesis

Aqueous gel-casting is a promising and scalable method for synthesizing nanoscale powders with controlled morphology, such as cobalt oxide (Co₃O₄). mdpi.comresearchgate.net This technique involves the formation of a gel from a solution containing the metal precursor (this compound), a monomer (like acrylamide), and an initiator. mdpi.comresearchgate.net The metal ions are uniformly distributed within the polymer network of the gel. Subsequent calcination of the gel at a high temperature removes the organic components and leads to the formation of the desired metal oxide nanoparticles. mdpi.comresearchgate.net

The properties of the synthesized nanoparticles can be tailored by controlling various synthesis parameters. mdpi.comresearchgate.net For instance, the particle size of Co₃O₄ can be significantly reduced by increasing the molar ratio of the monomer to this compound and by increasing the concentration of the initiator. mdpi.com One study demonstrated that this method could produce nano-spherical Co₃O₄ powders with particle sizes ranging from approximately 16 nm to 40 nm. mdpi.com

The calcination temperature and duration are also critical factors that affect the crystallinity and catalytic performance of the final product. mdpi.comresearchgate.net It was found that calcining the cobalt oxide precursor at 600°C for 2 hours yielded a catalyst with optimal performance for the hydrolysis of sodium borohydride (B1222165). mdpi.comresearchgate.net This technique has been shown to be effective for producing efficient and low-cost catalysts for hydrogen generation. mdpi.comresearchgate.net

The table below illustrates the effect of the monomer-to-metal nitrate ratio and initiator concentration on the particle size of Co₃O₄ synthesized via aqueous gel-casting. mdpi.com

| Monomer to Metal Nitrate Ratio | Initiator (APS) Concentration (wt% of monomer) | Average Particle Size (nm) |

| 2:1 | 2 | ~40 |

| 4:1 | 2 | ~25 |

| 6:1 | 2 | ~20 |

| 6:1 | 4 | ~16 |

This table is based on data presented in the study by Al-Shankiti et al. (2025). mdpi.com

Green Chemistry Approaches in Cobalt Nanomaterial Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of cobalt nanomaterials. rsc.org These methods offer an environmentally friendly and biocompatible alternative to traditional chemical and physical synthesis routes. rsc.orgwu.ac.th

Bioreduction Mediated by Plant Extracts

A prominent green chemistry approach involves the use of plant extracts for the bioreduction of this compound to form cobalt-based nanoparticles. rsc.orgresearchgate.net This method utilizes the rich diversity of phytochemicals present in various parts of plants, such as leaves, roots, and fruits, to act as both reducing and stabilizing agents. rsc.orgwu.ac.thresearchgate.net

The general process involves preparing an aqueous extract from a chosen plant, which is then mixed with a this compound solution. researchgate.netnih.gov The phytochemicals within the extract, which include flavonoids, polyphenols, terpenoids, and alkaloids, facilitate the reduction of cobalt ions (Co²⁺ or Co³⁺) to cobalt atoms. rsc.orgnih.govsemanticscholar.org These biomolecules then cap the newly formed nanoparticles, preventing their agglomeration and ensuring stability. researchgate.netjchemrev.com The reaction conditions, such as temperature and pH, can be adjusted to control the size and morphology of the resulting nanoparticles. derpharmachemica.com

Several plant extracts have been successfully employed in this process, including but not limited to Psidium guajava, Curcuma longa, and Populus ciliata. researchgate.netnih.govmdpi.com For instance, in one study, cobalt oxide (Co₃O₄) nanoparticles were synthesized by mixing a Psidium guajava leaf extract with a this compound solution and heating the mixture. nih.govmdpi.com The resulting nanoparticles exhibited an average size of approximately 30.9 nm. nih.gov

Table 1: Examples of Plant Extracts Used in Cobalt Nanoparticle Synthesis

| Plant Species | Precursor | Synthesized Nanoparticle | Average Size | Reference |

|---|---|---|---|---|

| Psidium guajava | Cobalt(II) nitrate hexahydrate | Co₃O₄ | 26-40 nm | nih.gov |

| Curcuma longa | This compound hexahydrate | Co₃O₄ | Not Specified | mdpi.com |

| Populus ciliata | This compound hexahydrate | Co₃O₄ | Not Specified | researchgate.net |

| Pisonia alba | This compound | Cobalt oxide | 773.4 d.nm | ijres.org |

| Croton macrostachyus | This compound | Co₃O₄ | 12.75 nm | mums.ac.ir |

Role of Biomolecules as Reducing or Capping Agents

The effectiveness of plant extracts in nanoparticle synthesis is attributed to the diverse array of biomolecules they contain. rsc.orgresearchgate.net These naturally occurring compounds serve dual roles as both reducing and capping agents, a key advantage of this green synthetic route. researchgate.netjchemrev.com

Phytochemicals such as polyphenols, flavonoids, tannins, saponins, and various vitamins possess functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups. rsc.orgmdpi.comoatext.com These groups can chelate with cobalt ions from the this compound precursor, forming intermediate complexes. nih.gov Subsequently, these biomolecules donate electrons, leading to the reduction of the cobalt ions to their metallic or oxide forms. semanticscholar.org

Control of Morphological and Size Parameters during Synthesis

The ability to control the morphology (shape) and size of cobalt-based nanomaterials is critical as these parameters directly influence their physical and chemical properties and, consequently, their performance in various applications. Several factors in the synthesis process, using this compound as a precursor, can be manipulated to achieve this control.

Key parameters that affect the final nanoparticle characteristics include:

Precursor and Reducing Agent Concentration: The ratio of this compound to the reducing agent can significantly impact the nucleation and growth kinetics of the nanoparticles. For example, studies have shown that varying the concentration of sodium borohydride as a reducing agent can alter the size of the resulting cobalt nanoparticles. researchgate.net Similarly, the amount of hydrogen peroxide used as an oxidant in the precipitation-oxidation method can control the size of cobalt oxide nanoparticles. pjoes.com

Temperature and Time: The reaction temperature and duration of the synthesis process play a crucial role. vjs.ac.vnvjs.ac.vn For instance, in the hydrothermal synthesis of cobalt oxide nanorods from this compound, varying the temperature and time resulted in different morphologies and aspect ratios. vjs.ac.vnresearchgate.net Higher temperatures can lead to increased crystallinity and potentially larger particle sizes. derpharmachemica.comsapub.org

pH of the Reaction Medium: The pH of the synthesis solution affects the surface charge of the nanoparticles and can influence their aggregation behavior and final size. derpharmachemica.com Adjusting the pH can lead to the formation of nanoparticles with different shapes and stabilities.

Capping Agents and Surfactants: The addition of capping agents or surfactants, such as polyvinylpyrrolidone (B124986) (PVP) or oleic acid, can effectively control particle growth and prevent aggregation, leading to smaller and more uniform nanoparticles. researchgate.netsciepublish.comscispace.com The type and concentration of the capping agent can be tailored to achieve the desired morphology. scispace.com

By carefully controlling these synthesis parameters, researchers can produce cobalt-based nanomaterials with specific and well-defined sizes and shapes, such as nanospheres, nanorods, nanocubes, and more complex hierarchical structures. vjs.ac.vnmdpi.comsci-hub.se

Preparation of High-Purity Crystalline this compound

High-purity crystalline this compound is essential for various industrial and research applications, including its use as a precursor in the synthesis of advanced materials. One significant avenue for obtaining this compound is through the recycling and recovery from spent catalysts.

Recycling and Recovery from Spent Catalysts

Spent catalysts, particularly those from hydrodesulfurization (HDS) processes in the petroleum industry, often contain significant amounts of cobalt. The recovery of this cobalt in the form of high-purity this compound is an economically and environmentally beneficial practice. Hydrometallurgical processes are commonly employed for this purpose.

A typical hydrometallurgical route involves the following steps:

Leaching: The spent catalyst is first treated with a leaching agent, often an acid, to dissolve the cobalt and other metals. Nitric acid is a suitable leaching agent as it directly leads to the formation of this compound in the solution.

Purification: The resulting leachate contains a mixture of metal ions. Various separation and purification techniques, such as solvent extraction, ion exchange, or precipitation, are used to selectively remove impurities and isolate the cobalt.

Crystallization: Once a purified this compound solution is obtained, the final step is to induce crystallization to produce solid, high-purity this compound. This is typically achieved by controlling the temperature and concentration of the solution.

This recycling process not only provides a sustainable source of this compound but also helps in managing industrial waste from spent catalysts.

Synthesis of this compound-Doped Polymer Composites and Films

This compound can be incorporated as a dopant into various polymer matrices to create composite materials with tailored optical, electrical, and magnetic properties. ijert.orgneuroquantology.com These composites are finding applications in areas such as electronics, sensors, and energy storage.

The synthesis of these composites often involves dissolving the polymer and this compound in a common solvent and then casting the solution to form a film. uodiyala.edu.iqresearchgate.net As the solvent evaporates, the this compound becomes dispersed within the polymer matrix. The concentration of the this compound dopant is a critical parameter that influences the properties of the final composite film. ijert.orgneuroquantology.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cobalt oxide |

| Nitric acid |

| Sodium borohydride |

| Hydrogen peroxide |

| Polyvinylpyrrolidone |

| Oleic acid |

| Poly(m-toluidine) |

| Polyaniline |

| Polyvinyl alcohol |

| Cobalt(II) nitrate hexahydrate |

| Cobalt |

| Cobalt ferrite |

| Barium titanate |

| Silver nitrate |

| Potassium dichromate |

| Hydrochloric acid |

| Tetrahydrofuran |

| Ammonia |

| Ethylene glycol |

| Sodium oxalate |

| Potassium hydroxide |

| Citric acid |

| Iron nitrate |

| Titanium dioxide |

| Barium carbonate |

| Silver |

| Zinc oxide |

| Copper oxide |

| Nickel oxide |

| Gold |

| Platinum |

| Palladium |

| Iron |

| Cadmium |

| Titanium oxide |

| Magnetite |

| Zirconium |

| Selenium |

| Cobalt sulfide (B99878) |

| Polyphenylenesulphide |

| Zinc nitrate |

| 2-methylimidazole (B133640) |

| Methanol |

| Paraffin (B1166041) wax |

| Ethanol |

| Carbon |

| Cobalt carbide |

| Cobaltous oxide |

| Cobaltic oxide |

| Cobaltosic oxide |

| Cobalt chloride |

| Cobalt sulfate (B86663) |

| Cobalt acetate |

| Cuprous oxide |

| Ferrous oxide |

| Methyl thymol (B1683141) blue |

| Trichloroethylene |

| Cresol red |

| Zinc chromite |

| Cadmium sulfide |

| Zinc sulfide |

Advanced Structural Elucidation and Coordination Chemistry of Cobalt Nitrate Complexes

Fundamental Coordination Geometries in Cobalt(II) and Cobalt(III) Nitrate (B79036) Complexes.

The coordination chemistry of cobalt nitrate is characterized by the metal's ability to exist in two primary oxidation states, +2 and +3, which in turn influences the geometry of the resulting complexes. The spatial arrangement of ligands around the central cobalt ion is a critical determinant of the complex's physical and chemical properties.

Octahedral Coordination Spheres.

A prevalent coordination geometry for both cobalt(II) and cobalt(III) is octahedral, where the central cobalt ion is surrounded by six donor atoms from the coordinating ligands. ncert.nic.in In the case of cobalt(II) nitrate hydrates, the coordination sphere is often occupied by water molecules. For instance, the hexahydrate of cobalt(II) nitrate is more accurately described as hexaaquacobalt(II) nitrate, [Co(OH₂)₆][NO₃]₂, where the cobalt ion is octahedrally coordinated to six water molecules, and the nitrate ions are not directly bonded to the metal but exist as counter-ions. wikipedia.org Similarly, anhydrous cobalt(II) nitrate features an octahedrally coordinated cobalt(II) atom, but in this case, it is linked to six oxygen atoms from six different nitrate ions in a three-dimensional polymeric network. wikipedia.org

Cobalt(III) complexes also readily adopt an octahedral geometry. researchgate.net For example, in the complex tetraammine(carbonato-κ²O,O')cobalt(III) nitrate, the Co(III) ion is in an octahedral environment, coordinated to a chelating carbonate group and four ammine ligands. nih.govnih.gov The stability and prevalence of the octahedral geometry in cobalt complexes can be attributed to the favorable energetic arrangement of d-orbitals in the presence of a ligand field.

Variability in Nitrate Ligand Coordination (Monodentate vs. Bidentate).

The nitrate ion (NO₃⁻) is a versatile ligand that can coordinate to a metal center in several ways, most commonly as a monodentate or a bidentate ligand. wikipedia.orgresearchgate.netlibretexts.org In monodentate coordination, only one of the oxygen atoms of the nitrate ion bonds to the metal center. wikipedia.org An example of this is found in the complex [Co(NH₃)₅NO₃]²⁺. wikipedia.org

In bidentate coordination, two oxygen atoms from the nitrate ion bind to the metal center. wikipedia.org This can occur in a chelating fashion to a single metal center or as a bridging ligand between two metal centers. researchgate.net The coordination mode of the nitrate ligand can be influenced by several factors, including the nature of the other ligands in the coordination sphere and the steric requirements of the complex. For instance, in the complex [M(MonNa)₂(NO₃)₂] where M is Co(II), the nitrate ligands are monodentately bound, resulting in a tetrahedral geometry around the cobalt ion. mdpi.com However, when M is Mn(II), the nitrate ligands are bidentate, leading to a distorted octahedral geometry. mdpi.com

Ligand Design and Complex Formation with this compound.

The synthesis of this compound complexes with specific properties can be achieved through the careful selection and design of organic ligands. These ligands can influence the coordination geometry, stability, and reactivity of the resulting complex.

Imidazole and Derivatives as Ligands.

Imidazole and its derivatives are effective ligands for the formation of complexes with cobalt(II) nitrate. In the complex Co(C₃H₄N₂)₆₂, the cobalt(II) ion is octahedrally coordinated to six imidazole ligands through the pyridine nitrogen atom. scirp.orgscirp.org The nitrate ions in this structure are not directly coordinated to the cobalt but are held in the crystal lattice by hydrogen bonds with the imidazole ligands. scirp.orgscirp.org The formation of such complexes can be achieved through solvent-free methods by reacting this compound with molten imidazole. researchgate.netmdpi.com The nature of the anion (e.g., nitrate vs. perchlorate) can have a negligible effect on the coordination of the central cobalt atom with the imidazole ligands. mdpi.com

The coordination environment around the cobalt can vary with different imidazole derivatives. For instance, with 2-ethylimidazole, a complex with a slightly distorted octahedral geometry around one of the cobalt centers has been reported. nih.gov

Carbohydrazide Ligand Systems.

Carbohydrazide (CHZ) acts as a ligand in the formation of energetic coordination compounds with this compound. In the complex Co(CHZ)₃₂, the cobalt ion is in a six-coordinated octahedral environment. sioc-journal.cn Theoretical studies using density functional theory (DFT) have shown that the interactions between the carbohydrazide ligands and the cobalt cation are significant, leading to a decrease in the occupancies of the amino N-H bond orbitals. sioc-journal.cn

Ammine and Carbonato Ligand Systems.

Ammonia (B1221849) (ammine ligand) and carbonate (carbonato ligand) are classic ligands in cobalt coordination chemistry. Cobalt(III) ammine complexes have been extensively studied since the pioneering work of Alfred Werner. uvm.edu The synthesis of tetraammine(carbonato)cobalt(III) nitrate, [Co(NH₃)₄CO₃]NO₃, serves as a common precursor in the preparation of other cobalt(III) ammine complexes. ionicviper.org

In the anhydrous form of [Co(CO₃)(NH₃)₄]NO₃, the Co(III) ion exhibits an octahedral O₂N₄ coordination environment, with the carbonate group acting as a chelating ligand and four ammine ligands completing the coordination sphere. nih.gov The structure is further stabilized by an intricate network of hydrogen bonds involving the ammine hydrogens, carbonate oxygens, and nitrate oxygens. nih.govnih.gov

Polyaza Macrocyclic Ligands

The coordination chemistry of this compound with polyaza macrocyclic ligands is a field of significant interest due to the ability of these ligands to encapsulate metal ions, leading to complexes with unique structural and electronic properties. These macrocycles can enforce specific coordination geometries and oxidation states on the central cobalt ion.

Research into cobalt(II) and cobalt(III) complexes with various tetraazamacrocycles has revealed a range of coordination geometries. For instance, complexes with topologically constrained tetraazamacrocycles can yield cobalt(II) centers with a highly distorted trigonal-bipyramidal coordination geometry. researchgate.net In such structures, the Co-N bond distances in the axial positions are often significantly longer than those in the equatorial plane, a distortion attributed to the steric constraints of the macrocyclic framework and the formation of five-membered chelate rings. researchgate.net

In other examples, such as with N,N'-disubstituted "tet a" (5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane) derived ligands, cobalt(III) complexes with a distorted octahedral geometry are formed. A hexadentate N₄O₂ donor ligand can coordinate to a Co(III) ion, creating a stable, diamagnetic mononuclear complex. nih.gov The synthesis often involves the initial formation of a Co(II) complex which is subsequently oxidized to the more inert Co(III) state by air. nih.gov The structural analysis of these complexes confirms the encapsulation of the cobalt ion within the macrocyclic cavity, with additional coordination by pendant donor arms of the ligand. researchgate.net

Table 1: Selected Structural Features of a Cobalt(II) Tetraazamacrocyclic Complex

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Distorted Trigonal-Bipyramidal | researchgate.net |

| Axial Co-N Distances (Å) | 2.220 (5), 2.228 (5) | researchgate.net |

| Equatorial Co-N Distances (Å) | 2.095 (5), 2.101 (5), 2.151 (5) | researchgate.net |

| Axial N1-Co-N3 Angle (°) | 160.4 (2) | researchgate.net |

| Equatorial N-Co-N Angles (°) | 142.1 (2), 133.4 (2), 84.6 (2) | researchgate.net |

Phenanthroline and Azide Co-ligand Systems

The combination of 1,10-phenanthroline (phen) and azide (N₃⁻) as co-ligands in this compound systems leads to the formation of complexes with interesting structural and electronic properties. Both cobalt(II) and cobalt(III) complexes have been synthesized and characterized.

A representative cobalt(II) complex, Co(phen)₃₂·2H₂O, features a central Co(II) ion coordinated by three bidentate phenanthroline ligands, resulting in an octahedral geometry. The nitrate ions are not directly coordinated to the metal center but act as counter-ions, participating in the broader crystal structure through intermolecular interactions.

In contrast, a novel cobalt(III) complex with mixed ligands, [Co(phen)₂(N₃)₂]NO₃, demonstrates the versatility of this system. In this complex, the central Co(III) atom is six-coordinate, with four nitrogen atoms from two bidentate 1,10-phenanthroline molecules and two terminal nitrogen atoms from two azide anions. This coordination results in a distorted octahedral geometry with a CoN₆ chromophore. The structure crystallizes in the orthorhombic system with the space group Iba2. The molecular structure is further stabilized by face-to-face π–π stacking interactions between the aromatic rings of the phenanthroline ligands.

Table 2: Crystallographic and Selected Bond Data for [Co(phen)₂(N₃)₂]NO₃

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | Iba2 | |

| Coordination Geometry | Distorted Octahedral | |

| Chromophore | CoN₆ |

Intermolecular Interactions and Supramolecular Architecture

The solid-state structures of this compound complexes are frequently governed by a sophisticated network of intermolecular interactions, which dictate the final supramolecular architecture. These non-covalent forces, including hydrogen bonding, π–π stacking, and weaker C-H···O/N interactions, play a crucial role in assembling individual complex units into higher-order one-, two-, or three-dimensional structures.

Hydrogen Bonding Networks in Crystalline Complexes

Hydrogen bonding is a paramount intermolecular force that directs the assembly of this compound complexes in the crystalline state. The nitrate anion, with its multiple oxygen atoms, is an excellent hydrogen bond acceptor. Coordinated water molecules, amine groups on ligands, and even C-H bonds can act as hydrogen bond donors.

In the coordination polymer {Co(4,4'-bipyridine)₂(H₂O)₂₂·4H₂O}n, the structure is consolidated by O—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds. A particularly well-studied example is the complex Co(C₃H₄N₂)₆₂, where imidazole (C₃H₄N₂) is the ligand. In its crystal structure, all imidazole N-H groups and the nitrate ions are involved in the formation of hydrogen bonds. niscpr.res.in These N-H···O interactions connect the cationic [Co(C₃H₄N₂)₆]²⁺ units via the nitrate anions, forming a three-dimensional network that stabilizes the entire crystal lattice. niscpr.res.in The interplay of these hydrogen bonds can create layered structures, channeled networks, or more complex 3D architectures. For instance, in some complexes involving 2-aminopyrimidine, extensive hydrogen bonding between nitrate, aqua, and aminopyrimidine ligands produces two- and three-dimensional supramolecular networks. researchgate.net These networks can feature various motifs, including Watson-Crick-type pairing between ligands.

Formation of Layered Metal-Organic Frameworks and Polymers

This compound serves as a versatile precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs), including those with layered structures. In these materials, the cobalt ion acts as a node, which is connected by organic linker molecules to form extended networks.

A classic example is the formation of a layered coordination polymer with the ligand 4,4'-bipyridine, {Co(C₁₀H₈N₂)₂(H₂O)₂₂·4H₂O}n. This compound is built from cationic square grids of cobalt ions linked by bipyridine ligands, extending in a plane and enclosing the uncoordinated nitrate ions and water molecules. researchgate.net Another example involves the use of imidazole, which coordinates to Co²⁺ ions to form discrete [Co(C₃H₄N₂)₆]²⁺ cations. These cations are then linked by nitrate anions through hydrogen bonds, forming a layered arrangement in the crystal structure which can be described as a type of metal-organic polymer. niscpr.res.in

True layered MOFs are also synthesized using this compound. For instance, a two-dimensional cobalt-based MOF can be constructed using organic linkers like 1,3,6,8-tetrakis(p-benzoic acid) pyrene (H₄TBAPy). iosrjournals.org These 2D layered structures can be held together in a 3D architecture by weaker forces like π–π stacking interactions. researchgate.net Such materials are of interest for applications in catalysis and gas adsorption, where the layered structure can provide accessible active sites and high surface areas. iosrjournals.org

Solution-Phase Structural Dynamics of Microhydrated Cobalt-Nitrate Cations

In aqueous solution, the structure of the cobalt(II) ion from this compound is dominated by hydration. The most prevalent species is the hexaaquacobalt(II) cation, [Co(H₂O)₆]²⁺, which imparts the characteristic pink-red color to the solution. physicsjournal.in This octahedral complex is identified by its UV-Visible absorption spectrum, which typically shows a maximum absorbance around 510 nm. physicsjournal.in

The nitrate ions are generally considered to be in the outer coordination sphere, not directly bonded to the cobalt center, especially in dilute solutions. However, under conditions of high nitrate concentration or in mixed-solvent systems, both water molecules and nitrate ions can participate in the inner coordination sphere of the cobalt(II) ion. Spectrophotometric studies have suggested the presence of mixed-ligand complexes in such environments. For example, in certain ionic liquids containing water, species such as [Co(NO₃)₄(H₂O)₂]²⁻ have been identified, indicating direct coordination of nitrate ions to the cobalt center. acs.org

Advanced techniques like Extended X-ray Absorption Fine Structure (EXAFS) provide direct insight into the local coordination environment of the cobalt ion in both solid and solution phases. niscpr.res.inresearchgate.net EXAFS can determine the average metal-ligand bond distances and coordination numbers, offering a powerful tool to probe the extent of nitrate ion-pairing and the structure of the primary solvation shell around the cobalt cation in solution. Furthermore, infrared spectroscopy of microhydrated nitrate anions, NO₃⁻(H₂O)n, shows that the first few water molecules bind in a bidentate fashion to the terminal oxygen atoms of the nitrate ion, which influences how the anion might interact with a hydrated cation in solution. nih.gov The dynamics in solution thus involve an equilibrium between the fully solvated [Co(H₂O)₆]²⁺ ion, outer-sphere ion pairs {[Co(H₂O)₆]²⁺, NO₃⁻}, and potentially inner-sphere complexes where nitrate displaces one or more water molecules.

Isomeric Forms and Their Characterization

This compound complexes are notable for exhibiting various forms of isomerism, which arise when two or more compounds have the same chemical formula but different arrangements of atoms.

Linkage Isomerism: This type of isomerism is prominent in complexes containing the nitrite (B80452) ligand (NO₂⁻), which is closely related to the nitrate ligand. The nitrite ion is an ambidentate ligand, meaning it can coordinate to the cobalt center through either the nitrogen atom or an oxygen atom.

Nitro Isomer: When bonded through the nitrogen atom, it forms a "nitro" complex, such as the yellow-colored [Co(NH₃)₅(NO₂)]²⁺.

Nitrito Isomer: When bonded through an oxygen atom, it forms a "nitrito" complex, such as the red-colored [Co(NH₃)₅(ONO)]²⁺.

The nitrito isomer is generally less stable and can convert to the more stable nitro isomer, a process that can be accelerated by heat or light. These isomers can be distinguished using spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful, as the vibrational frequencies of the Co-N bond in the nitro isomer differ from those of the Co-O bond in the nitrito isomer.

Geometric Isomerism: For octahedral complexes with the general formula MA₃B₃, such as [Co(NH₃)₃(NO₂)₃], two geometric isomers are possible:

Facial (fac) Isomer: The three identical ligands (e.g., NO₂) occupy the corners of one face of the octahedron.

Meridional (mer) Isomer: The three identical ligands occupy positions in a plane that bisects the octahedron (a meridian).

These isomers have different physical and chemical properties and can be distinguished by techniques like X-ray crystallography and spectroscopy.

Table 3: Common Isomers in Cobalt Complexes

| Isomerism Type | Example Complex | Isomer Forms | Distinguishing Feature |

|---|---|---|---|

| Linkage | [Co(NH₃)₅(NO₂)]²⁺ | Nitro (-NO₂) vs. Nitrito (-ONO) | Bonding atom of the nitrite ligand (N vs. O) |

| Geometric | [Co(NH₃)₃(NO₂)₃] | Facial (fac) vs. Meridional (mer) | Spatial arrangement of the three identical ligands |

Sophisticated Characterization Techniques in Cobalt Nitrate Research

Spectroscopic Analysis for Chemical Bonding and Electronic Structure

Spectroscopic techniques are indispensable for probing the bonding environments and electronic transitions within cobalt nitrate (B79036) and its complexes.

Fourier Transform Infrared (FT-IR) and Infrared Multiphoton Dissociation (IRMPD) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and investigating the coordination chemistry of cobalt nitrate. In the study of complexes formed between 5-amino iso-phthalic acid, this compound, and ethylenediamine (B42938), FT-IR has been used to demonstrate the formation of a stable metal-ligand complex through observed vibrational shifts in carboxylate, amino, and cobalt-related bonds. inlibrary.uz Similarly, when this compound is used as a precursor for cobalt(III) complexes, the formation of new Co-N bonds is confirmed by the appearance of new frequencies in the FT-IR spectrum. scirp.org The technique is also crucial in characterizing materials synthesized using this compound. For instance, in the synthesis of cobalt oxide (Co₃O₄) nanoparticles, FT-IR analysis confirms the presence of Co-O linkages. researchgate.net

Infrared Multiphoton Dissociation (IRMPD) spectroscopy, often coupled with mass spectrometry, provides detailed structural information about gas-phase ions. This technique has been employed to study microhydrated cobalt-nitrate cations, such as [Co(NO₃)(H₂O)n]⁺ (where n=2, 3). researchgate.net These studies, supported by theoretical calculations, have shown a preference for bidentate coordination of the nitrate ligand. researchgate.net IRMPD has also been used to investigate more complex systems, including binuclear clusters like [Co₂(NO₃)₃(H₂O)₃]⁺. researchgate.net The technique is sensitive enough to distinguish between different isomers and to probe the effects of hydration on the coordination environment of the cobalt ion. researchgate.net

| Technique | Application in this compound Research | Key Findings |

| FT-IR | Analysis of complexation with organic ligands. | Confirmation of metal-ligand bond formation through vibrational shifts. inlibrary.uz |

| FT-IR | Characterization of synthesized materials. | Identification of characteristic Co-O bonds in cobalt oxide nanoparticles. researchgate.net |

| IRMPD | Structural analysis of gas-phase hydrated this compound cations. | Bidentate coordination of the nitrate ligand is preferred. researchgate.net |

| IRMPD | Investigation of complex this compound clusters. | Enables the study of binuclear clusters and the influence of hydration. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study the electronic transitions in this compound solutions and complexes, often to determine concentration or investigate coordination changes. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, a principle used to determine the concentration of cobalt(II) in cobalt(II) nitrate hexahydrate solutions. iosrjournals.orgresearchgate.net The maximum absorbance wavelength for aqueous solutions of cobalt(II) nitrate hexahydrate is typically observed around 510 nm. iosrjournals.orgresearchgate.net

UV-Vis spectroscopy can also reveal changes in the coordination environment of the cobalt ion. For instance, in aqueous solutions, the peak at 511 nm is attributed to the d-d transitions of the octahedral [Co(H₂O)₆]²⁺ complex. researchgate.netresearchgate.net The addition of other ligands or solvents can cause shifts in this peak, providing information about changes in the coordination sphere. Studies on cobalt(II) nitrate in ethylene (B1197577) glycol have shown the formation of [Co(EG)n]²⁺ species. researchgate.net Furthermore, when this compound is used to prepare cobalt oxide films, UV-Vis spectroscopy can be used to follow the coordination chemistry and the effect of subsequent treatments like dehydration. psu.edu

| Parameter | Value | Condition |

| λmax (Absorbance) | ~510 nm | Aqueous solution of Co(NO₃)₂·6H₂O. iosrjournals.orgresearchgate.net |

| λmax (Absorbance) | 511 nm | Attributed to [Co(H₂O)₆]²⁺ complex. researchgate.netresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of elements within the top few nanometers of a material's surface. thermofisher.com For this compound and its derivatives, XPS is instrumental in determining the oxidation state of cobalt. The Co 2p core level spectrum is complex due to multiple oxidation states (Co²⁺ and Co³⁺), multiplet splitting, and shake-up satellites. acs.org

In studies of this compound powder, XPS has been used to characterize the chemical surface state and the interactions between the constituent elements. dntb.gov.uaresearchgate.net The Co 2p spectrum typically shows peaks around 781 eV and 797 eV. researchgate.net Analysis of these spectra can differentiate between Co²⁺ and Co³⁺ species. For example, in cobalt oxide (Co₃O₄) formed from this compound, the Co 2p₃/₂ signals for Co³⁺ and Co²⁺ appear at binding energies of approximately 779.6 eV and 780.7 eV, respectively. conicet.gov.ar XPS is also used to study the influence of ligands on the electronic properties of cobalt(II) nitrate complexes, revealing how different ligands can affect the ionic character of the cobalt-nitrate bond. research-nexus.net

| XPS Peak | Binding Energy (approx. eV) | Assignment |

| Co 2p | 781 and 797 | General Co 2p peaks in this compound supported materials. researchgate.net |

| Co 2p₃/₂ | 779.6 | Co³⁺ in Co₃O₄. conicet.gov.ar |

| Co 2p₃/₂ | 780.7 | Co²⁺ in Co₃O₄. conicet.gov.ar |

Diffraction Methods for Crystal Structure and Phase Composition

Diffraction techniques are fundamental for determining the crystal structure and identifying the different phases present in this compound and related materials.

X-ray Diffraction (XRD) (Powder and Single-Crystal)

X-ray Diffraction (XRD) is the primary technique for elucidating the crystal structure of this compound and its various hydrated and complexed forms. Powder XRD is used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to known patterns in databases. For example, powder XRD has been used to confirm the orthorhombic phase of a cobalt complex synthesized from this compound. ijirmf.com It is also used to determine the phase purity and crystal structure of materials synthesized using this compound as a precursor, such as cobalt-doped ZnO thin films and Co₃O₄ nanoparticles. researchgate.netmdpi.com

Single-crystal XRD provides a much more detailed picture of the crystal structure, including precise bond lengths, bond angles, and the arrangement of atoms in the unit cell. This technique has been used to determine the crystal structure of various this compound complexes. For example, the structure of Co(imidazole)₆₂ was found to be trigonal, with the Co²⁺ ion in a centrosymmetric octahedral configuration. scirp.org Another study on a coordination polymer synthesized from this compound and a benzimidazole-based ligand revealed a triclinic crystal system where the ligand links the Co(II) atoms into a double-stranded chain. scientific.net

| Compound | Crystal System | Space Group | Key Structural Feature |

| Co(imidazole)₆₂ | Trigonal | R-3 | Centrosymmetric octahedron CoN₆ coordination. scirp.org |

| [Co(pbd)₂·(H₂O)₂]n·n(H₂O)₂ | Triclinic | P-1 | Double-stranded chain structure. scientific.net |

| [Co(CO₃)(NH₃)₄]NO₃ | Monoclinic | P 2₁/c | Octahedral O₂N₄ coordination by carbonate and ammine ligands. iucr.org |

| [Co(L)₂]NO₃ · ½H₂O | Monoclinic | P2(1)/c | Octahedral coordination by NOO donor atoms of a Schiff base ligand. nih.gov |

Microscopic and Imaging Techniques for Morphology and Nanostructure

Microscopic techniques are vital for visualizing the surface morphology, shape, and size of this compound-derived materials at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are commonly employed.

AFM is used to obtain three-dimensional surface profiles and to quantify surface roughness. For example, AFM analysis of Co₃O₄ thin films prepared from different cobalt precursors showed that films derived from this compound had a significantly lower surface roughness (15.29 nm) compared to those from cobalt chloride (60.30 nm) and cobalt acetate (B1210297) (65 nm). epj.org This highlights the influence of the precursor on the resulting film morphology.

| Technique | Application | Observation |

| SEM/TEM | Morphology of Co₃O₄ from this compound precursor. | Revealed controllable nanostructures like nanowires and nanoflowers. researchgate.netdiva-portal.org |

| SEM/TEM | Characterization of hydrothermally synthesized Co₃O₄. | Confirmed well-defined cubic nanostructures. mdpi.com |

| AFM | Surface roughness of Co₃O₄ thin films. | Films from this compound exhibited significantly lower roughness (15.29 nm). epj.org |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. In the context of this compound research, SEM is frequently employed to study the size, shape, and aggregation of particles derived from this compound precursors.

For instance, when this compound is used as a precursor in the synthesis of Co3O4 anode materials, SEM images reveal the aggregation morphology of the resulting particles. researchgate.net The morphology of these materials is a crucial factor in the performance of lithium-ion batteries. researchgate.net In another study, SEM analysis of cobalt oxide nanoparticles synthesized from this compound showed spherical structures with particle sizes ranging from 0.1 to 0.2 microns. sathyabama.ac.in The use of different cobalt sources, including this compound, leads to distinct precursor morphologies which, in turn, influences the final aggregation morphology of the Co3O4 product. researchgate.net

Furthermore, SEM has been utilized to observe the effect of doping on the morphology of materials synthesized using this compound. For example, in the preparation of cobalt-doped Bismuth Vanadate nanoparticles, SEM images showed that cobalt doping led to the formation of clusters with tiny particles, indicating a significant change in morphology. chalcogen.ro

Here is a summary of morphological findings from SEM studies involving this compound precursors:

Table 1: Morphological Analysis of this compound Derived Materials using SEM

| Material | Observed Morphology | Key Findings |

|---|---|---|

| Co3O4 Anode Material | Varied aggregation morphologies | The morphology is dependent on the cobalt source, including this compound, which influences the precursor's structure. researchgate.net |

| C-Co3O4 Nanocomposite | Spherical structures | The annealed nanocomposite exhibited spherical particles with sizes between 0.1 and 0.2 microns. sathyabama.ac.in |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the detailed characterization of the internal structure, size, and shape of nanoparticles. In research involving this compound, TEM is essential for examining the nanoscale features of synthesized materials.

Studies on cobalt nanoparticles synthesized from this compound have utilized TEM to confirm their size and shape. For example, TEM images of cobalt nanoparticles prepared without a reducing agent showed spherical shapes with a diameter of 20 nm. sigmaaldrich.cn Similarly, in the synthesis of iron-cobalt (FeCo) nanoparticles using this compound as a precursor, TEM analysis revealed rod-like structures. ajol.info